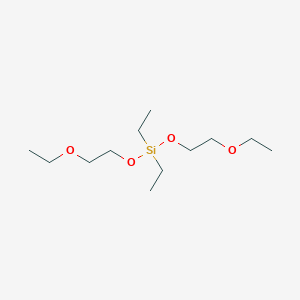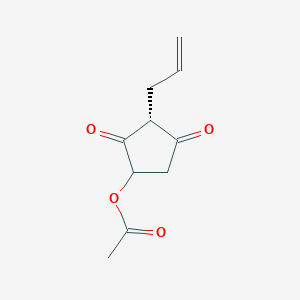![molecular formula C12H21NOS B14560530 7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecane CAS No. 61691-08-5](/img/structure/B14560530.png)
7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecane is a complex organic compound with the molecular formula C12H21NOS. It features a unique structure characterized by the presence of multiple rings, including five-membered and six-membered rings, as well as functional groups such as secondary amine, ether, and sulfide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-3-thia-15-azadispiro[515~8~2~6~]pentadecane involves multiple steps, typically starting with the formation of the core spiro structureReaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecane can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The secondary amine and ether groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
7-Oxa-3-thia-15-azadispiro[515~8~
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecane involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Oxa-12-azadispiro[2.0.54.33]dodecane hydrochloride
- 2,4-Dimethyl-7-oxa-16-azadispiro[5.2.59.26]hexadecane
Uniqueness
7-Oxa-3-thia-15-azadispiro[515~8~2~6~]pentadecane stands out due to its unique combination of functional groups and ring structuresIts ability to undergo multiple types of reactions and form diverse derivatives further enhances its value in scientific research and industrial applications .
Properties
CAS No. |
61691-08-5 |
|---|---|
Molecular Formula |
C12H21NOS |
Molecular Weight |
227.37 g/mol |
IUPAC Name |
7-oxa-11-thia-14-azadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C12H21NOS/c1-2-4-11(5-3-1)10-13-12(14-11)6-8-15-9-7-12/h13H,1-10H2 |
InChI Key |
ZESGMGMOIIHETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNC3(O2)CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate](/img/structure/B14560468.png)
![1-[(But-3-yn-2-yl)sulfanyl]-4-methylbenzene](/img/structure/B14560469.png)
![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)-](/img/structure/B14560473.png)






![4-Pentylphenyl 4'-butyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14560517.png)
![{2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone](/img/structure/B14560522.png)
